molecular formula C6H13NO B1426692 (3-Methylpyrrolidin-3-yl)methanol CAS No. 1354893-12-1

(3-Methylpyrrolidin-3-yl)methanol

Cat. No.: B1426692
CAS No.: 1354893-12-1
M. Wt: 115.17 g/mol
InChI Key: ZBNGYAJEJQZYNL-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidine-Based Compounds in Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. frontiersin.orgnih.govacs.org Its prevalence has driven the development of numerous synthetic methods for its construction and functionalization. acs.org Historically, research has focused on leveraging the pyrrolidine scaffold to create molecules with specific biological activities or catalytic properties. frontiersin.orgnih.gov The ability to introduce substituents at various positions on the ring allows for fine-tuning of the molecule's steric and electronic properties, a key aspect in drug design and catalyst development. nih.govnih.gov

Significance of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a critical class of compounds in the field of asymmetric catalysis, where the goal is to selectively produce one of a pair of mirror-image molecules (enantiomers). polyu.edu.hkacs.org These compounds, which contain both an amino group and an alcohol group attached to a chiral backbone, can act as ligands that coordinate to a metal center, creating a chiral environment that directs the outcome of a chemical reaction. polyu.edu.hkmdpi.com The proximity of the nitrogen and oxygen atoms allows for the formation of stable chelate rings with metal catalysts, enhancing their effectiveness. polyu.edu.hk Their utility spans a wide range of asymmetric transformations, including reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk

Classification and Structural Features of (3-Methylpyrrolidin-3-yl)methanol and its Stereoisomers

This compound is classified as a substituted pyrrolidine and a chiral amino alcohol. Its structure is defined by a central pyrrolidine ring with a methyl group and a hydroxymethyl group attached to the same carbon atom (C3).

PropertyValue
IUPAC Name This compound
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS Number 1354893-12-1

Data sourced from multiple suppliers and databases. bldpharm.comcymitquimica.com

The pyrrolidine ring is a saturated heterocycle, also known as tetrahydropyrrole. frontiersin.orgwikipedia.org This five-membered ring is not planar and can adopt various conformations, a phenomenon referred to as "pseudorotation". nih.gov This conformational flexibility, combined with the sp3-hybridized nature of its carbon atoms, allows for a greater exploration of three-dimensional space compared to flat aromatic rings. nih.govnih.gov The nitrogen atom within the ring imparts basicity and nucleophilicity, making it a key site for chemical reactions. nih.govchemicalbook.com The pyrrolidine scaffold is a common feature in many biologically active compounds and is considered a "privileged scaffold" in drug discovery. frontiersin.orgacs.org

The C3 carbon of this compound is a chiral center, also known as a stereocenter, because it is bonded to four different groups: a methyl group, a hydroxymethyl group, the nitrogen-containing portion of the ring, and the carbon-containing portion of the ring. youtube.com The presence of this single chiral center means that the molecule can exist as a pair of enantiomers: (R)-(3-Methylpyrrolidin-3-yl)methanol and (S)-(3-Methylpyrrolidin-3-yl)methanol. These enantiomers are non-superimposable mirror images of each other. libretexts.orglibretexts.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.orgyoutube.com In this case, with one chiral center, there are 2^1 = 2 possible stereoisomers. The specific spatial arrangement, or stereochemistry, of the substituents around the chiral center can have a profound impact on the biological activity and catalytic performance of the molecule. nih.gov

The hydroxymethyl group (-CH2OH) is a primary alcohol functional group that plays a significant role in the chemical reactivity of this compound. numberanalytics.com The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a hydrogen bond donor and acceptor, which can influence the molecule's solubility and interactions with other molecules. numberanalytics.com In the context of catalysis, the hydroxyl group can coordinate to metal centers, acting as a hemilabile ligand that can reversibly bind and dissociate, which can be crucial for catalytic cycles. nih.gov Furthermore, the hydroxymethyl group can be chemically modified, for instance, by oxidation to an aldehyde or carboxylic acid, or by etherification, providing a handle for further functionalization of the molecule. taylorandfrancis.commdpi.com

Overview of Research Trajectories for this compound

Current and future research involving this compound and its derivatives is likely to proceed along several key trajectories. A primary focus will be on the development of efficient and stereoselective synthetic routes to access the individual enantiomers of the compound. This is crucial for evaluating their distinct properties in various applications.

Another significant area of investigation will be the application of enantiopure this compound as a chiral ligand in asymmetric catalysis. Researchers will likely explore its effectiveness in a variety of metal-catalyzed reactions, aiming to achieve high enantioselectivities in the synthesis of valuable chiral products.

Furthermore, the incorporation of the this compound scaffold into larger, more complex molecules is an active area of research. This includes its use as a building block in the synthesis of novel pharmaceutical agents, where the specific stereochemistry and functional groups of the pyrrolidine unit can be leveraged to optimize drug-receptor interactions. The exploration of its derivatives as organocatalysts, where the molecule itself acts as the catalyst without a metal, is another promising avenue of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNGYAJEJQZYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylpyrrolidin 3 Yl Methanol and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis, the construction of the pyrrolidine (B122466) ring from acyclic precursors, offers a high degree of flexibility in introducing desired substituents at specific positions.

Strategies Involving Pyrrolidine Ring Formation

The formation of the pyrrolidine core is a critical step in the synthesis of (3-Methylpyrrolidin-3-yl)methanol. Various strategies have been developed to achieve this, primarily centered around cycloaddition reactions and the cyclization of acyclic precursors.

One of the most powerful and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides. mappingignorance.orgnih.gov This approach allows for the creation of up to four new stereocenters in a single step. metu.edu.tr Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of α-amino acids or their esters with aldehydes. nih.govingentaconnect.com These reactive intermediates then undergo a concerted cycloaddition with a suitable dipolarophile, typically an alkene, to furnish the pyrrolidine ring. nih.gov The regio- and stereoselectivity of this reaction can be controlled by the nature of the substituents on both the azomethine ylide and the dipolarophile. nih.gov

For instance, the reaction of an azomethine ylide with an electron-deficient alkene generally proceeds with high regioselectivity. nih.gov The diastereoselectivity of the cycloaddition can often be influenced by the use of chiral auxiliaries or catalysts. acs.org A variety of dipolarophiles have been successfully employed in these reactions, leading to a diverse range of substituted pyrrolidines. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis
Azomethine Ylide PrecursorDipolarophileCatalyst/ConditionsKey OutcomeReference
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamineMethyl acrylateTrifluoroacetic acid (TFA)Formation of a pyrrolidine nucleus for benzimidazole carboxamides. nih.gov
Imines from glycine methyl ester and pyridinecarboxaldehydesDimethyl maleateChiral FAM ligand with a silver saltEnantioselective synthesis of pyridinyl substituted pyrrolidines. metu.edu.tr
Tertiary amides and lactamsElectron-deficient alkenesIridium complex (Vaska's complex) and TMDSHighly selective reductive [3+2] cycloaddition for complex pyrrolidines. nih.gov

Beyond cycloaddition reactions, the pyrrolidine ring can also be constructed through the cyclization of appropriately functionalized acyclic precursors. nih.gov These methods often involve the formation of carbon-nitrogen bonds to close the five-membered ring.

Common strategies include:

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction, can yield a pyrrolidine derivative. mdpi.com

Intramolecular Cyclization: Amino alcohols or amino ketones can undergo cyclization under acidic or basic conditions to form the pyrrolidine ring. mdpi.com For example, a tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines has been shown to produce pyrrolidines diastereoselectively. nih.gov

Intramolecular Amination: The intramolecular amination of organoboronates has been utilized to synthesize pyrrolidines. organic-chemistry.org

The choice of acyclic precursor and cyclization conditions is crucial for controlling the stereochemistry of the final product.

Introduction of the Methyl and Hydroxymethyl Moieties

To synthesize this compound specifically, the methyl and hydroxymethyl groups must be introduced at the C3 position of the pyrrolidine ring. This can be achieved either by incorporating these functionalities into the starting materials before ring formation or by functionalizing a pre-formed pyrrolidine ring. The introduction of a methyl group at the C3 position can enhance metabolic stability. nih.gov

One approach involves starting with a precursor that already contains the desired substitution pattern. For example, a suitably substituted acyclic precursor could be designed to cyclize and form the 3,3-disubstituted pyrrolidine.

Alternatively, a pre-existing pyrrolidine can be functionalized. For instance, a pyrrolidine-3-one could undergo a Grignard reaction with a methylmagnesium halide to introduce the methyl group, followed by the conversion of a C3-ester or other functional group to the hydroxymethyl group via reduction.

Achieving the desired regio- and stereochemistry is paramount in the synthesis of complex molecules. In the context of this compound, this involves ensuring the methyl and hydroxymethyl groups are attached to the C3 position and, if a specific enantiomer is desired, controlling the stereocenter at C3.

Palladium-catalyzed C(sp3)–H arylation has been demonstrated as a method for the regio- and stereoselective functionalization of pyrrolidines at the C4 position, directed by a C3-linked aminoquinoline auxiliary. acs.org While this specific example targets C4, it highlights the potential of directed C-H activation for selective functionalization.

For the synthesis of related 3-substituted pyrrolidines, palladium-catalyzed hydroarylation of N-acyl-3-pyrrolines has been reported as a regioselective method. chemrxiv.org

Role of Chiral Auxiliaries and Ligands in Enantioselective Synthesis

The synthesis of a single enantiomer of this compound requires an enantioselective approach. Chiral auxiliaries and chiral ligands play a pivotal role in achieving high levels of stereocontrol in such syntheses. nih.gov

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Oppolzer's camphor sultam is a well-known chiral auxiliary that has been successfully used in asymmetric 1,3-dipolar cycloaddition reactions to construct chiral pyrrolidine frameworks. acs.org For example, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol utilized a camphor sultam auxiliary to control the stereochemistry of the cycloaddition. acs.org

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the reacting species, thereby influencing the stereochemical course of the reaction. nih.gov Various chiral ligands have been developed for the enantioselective synthesis of pyrrolidines. For instance, chiral amino alcohol type ligands containing ferrocene and aziridine units have been used with metal catalysts for the enantioselective 1,3-dipolar cycloaddition of azomethine ylides. metu.edu.tr The choice of both the metal and the ligand is critical for achieving high enantioselectivity. metu.edu.tr

Table 2: Chiral Approaches in Pyrrolidine Synthesis
MethodChiral SourceApplicationKey OutcomeReference
Asymmetric 1,3-Dipolar CycloadditionOppolzer's Camphor SultamSynthesis of a key chiral pyrrolidine fragment.High diastereoselectivity and enantioselectivity. acs.org
Catalytic Asymmetric 1,3-Dipolar CycloadditionChiral Amino Alcohol Ligands (FAM)Enantioselective synthesis of pyridinyl substituted pyrrolidines.Product formed in 94% yield and 48% ee with a silver catalyst. metu.edu.tr
Chiral Auxiliary Directed CycloadditionEvans 4-phenyl-2-oxazolidinone1,3-dipolar cycloaddition.Lower diastereoselectivity (70:30) compared to other auxiliaries. acs.org

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing pyrrolidine derivatives is highly dependent on the optimization of reaction conditions. Key factors that are often manipulated to improve yield and purity include the choice of solvent, reaction temperature, and the molar ratio of reactants.

In the context of related multi-component reactions leading to complex pyrrolidine systems, solvent choice has proven critical. For instance, in a model three-component reaction, solvents were varied to determine the optimal medium. While polar protic solvents like methanol (B129727) and ethanol resulted in only trace amounts of the desired product, acetonitrile (B52724) and tetrahydrofuran (THF) showed moderate yields. The highest yield was achieved in 1,4-dioxane, a less polar solvent, suggesting that solvent polarity plays a crucial role in the reaction pathway. researchgate.net Further optimization confirmed that a sealed tube environment at 100°C under a nitrogen atmosphere provided the best results for this particular cycloaddition. researchgate.net

These findings highlight a general principle in pyrrolidine synthesis: the ideal conditions are often specific to the reaction mechanism. A systematic approach, where variables such as solvent, temperature, and reactant concentration are methodically tested, is essential for maximizing the yield of the target molecule.

Below is a table summarizing the effect of different solvents on the yield of a model reaction for forming a complex pyrrolidine-based structure.

Table 1: Effect of Solvent on Product Yield in a Model Pyrrolidine Synthesis

Entry Solvent Yield (%)
1 Methanol Trace
2 Ethanol Trace
3 THF 21
4 Acetonitrile 52

This table illustrates how solvent choice significantly impacts the outcome of a reaction designed to form a complex molecule containing a pyrrolidine ring, with 1,4-Dioxane providing the highest yield under the tested conditions. researchgate.net

Synthesis from Precursors and Derivatization

Modification of Existing Pyrrolidine Scaffolds

A common and effective strategy for synthesizing complex molecules like this compound is to begin with a readily available, simpler pyrrolidine precursor. This approach leverages existing ring structures, modifying them through various chemical reactions to achieve the desired final product. Pyrrolidine-containing drugs are frequently synthesized from cyclic precursors such as proline and 4-hydroxyproline. nih.gov

One general method involves the intramolecular cyclization of an alkene to form a 2-pyrroline derivative, which is then hydrogenated to produce a pyrrolidine alcohol. nih.gov Subsequent oxidation can convert the alcohol to a carboxylic acid, demonstrating the versatility of these scaffolds. nih.gov Another approach starts with the esterification of a protected trans-4-hydroxy-L-proline, followed by oxidation to a ketoproline. mdpi.com Further reactions, including the use of a Grignard reagent and reduction, can lead to highly substituted pyrrolidine alcohols. mdpi.com These examples underscore the principle of using a foundational pyrrolidine structure as a template for building more complex derivatives.

Enantioselective Syntheses of Specific Stereoisomers, e.g., (3R,4R)- and (3S,4S)-

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing enantioselective synthetic routes to produce a single, desired stereoisomer of this compound is of significant interest. Chemoenzymatic methods have proven effective for this purpose. For example, a facile chemoenzymatic enantioselective synthesis has been described for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for other compounds. researchgate.net This process utilizes a lipase-mediated resolution protocol to achieve excellent enantiomeric excess. researchgate.net

The synthesis can begin from diallylamine, which undergoes ring-closing metathesis with a Grubbs' catalyst to form a 1-Cbz-3-pyrroline. researchgate.net This intermediate is then subjected to a series of reactions, including enzymatic transesterification, to yield the desired (3S,4S) stereoisomer with greater than 99% enantiomeric excess. researchgate.net Another strategy involves the reductive cyclization of a chiral precursor using sodium borohydride and nickel(II) chloride in methanol, which can yield a thermodynamically stable anti-diastereomer. researchgate.net These methods demonstrate the power of combining enzymatic processes and traditional chemical reactions to achieve high stereoselectivity in the synthesis of pyrrolidine derivatives.

Synthesis of Salt Forms, e.g., Hydrochloride

For practical applications, particularly in pharmaceuticals, converting the free base of a compound into a salt form, such as a hydrochloride salt, is often necessary to improve stability, solubility, and ease of handling. bg.ac.rs The synthesis of the hydrochloride salt of a pyrrolidine derivative is typically a straightforward process.

The general procedure involves dissolving the free base of the compound, such as this compound, in a suitable anhydrous solvent like dichloromethane. bg.ac.rs Anhydrous hydrochloric acid is then introduced into the solution. The formation of the hydrochloride salt is often confirmed through analytical techniques like X-ray crystallography, 1H NMR, and 13C NMR. bg.ac.rs This conversion can significantly enhance properties like water solubility. bg.ac.rs The hydrochloride salt can often be used directly in subsequent reactions, such as deprotection or N-derivatization, without needing to revert to the free base, as these reactions are typically performed in the presence of excess base. google.com

Green Chemistry and Sustainable Synthesis of this compound

Catalyst-Free Reactions

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net One key area of focus is the development of solvent-free or catalyst-free reactions, which minimize waste and environmental impact. mdpi.comjddhs.com While specific catalyst-free syntheses for this compound are not extensively detailed in the provided search results, the broader context of green chemistry in pharmaceutical synthesis points towards the exploration of such methods. researchgate.netjddhs.com

Solvent-free synthesis is a promising green chemistry approach, as solvents can account for a significant portion of the waste generated in pharmaceutical manufacturing. researchgate.netmdpi.com For instance, researchers have developed methods for synthesizing indolizines via a copper-catalyzed reaction under solvent-free conditions, achieving high yields. mdpi.com Although this example uses a catalyst, it eliminates the need for a solvent. The ideal green synthesis would avoid both, relying on the intrinsic reactivity of the starting materials, potentially activated by heat or pressure, to form the desired product. Applying these principles to the synthesis of this compound would involve designing a reaction pathway that avoids organic solvents and metal catalysts, thus aligning with the goals of sustainable chemical production.

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgnih.gov This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, and decreased waste generation, aligning with the principles of green chemistry. frontiersin.org For the synthesis of pyrrolidine derivatives, MCRs provide a powerful tool for rapidly generating molecular diversity and complexity. nih.govtandfonline.com

Several named MCRs are particularly relevant to the synthesis of heterocyclic structures like pyrrolidines.

Ugi and Passerini Reactions: The Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction are cornerstone isocyanide-based MCRs. The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org This reaction has been successfully employed to create functionalized pyrrolidinones and other related scaffolds. acs.orgnih.govrsc.org The Passerini reaction, involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields α-acyloxy amides, which are versatile intermediates for further transformations. wikipedia.orgorganic-chemistry.orgrsc.org While these reactions are powerful, their application to produce the specific substitution pattern of this compound would require careful selection of starting materials and potentially subsequent cyclization and reduction steps.

[3+2] Cycloaddition Reactions: A prominent strategy for constructing the five-membered pyrrolidine ring is through a [3+2] cycloaddition reaction. This involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne). acs.org MCR approaches can generate the necessary azomethine ylide in situ. For example, the reaction of an α-amino acid or ester with an aldehyde or ketone can form the ylide, which is then trapped by a dipolarophile to construct the pyrrolidine ring with a high degree of stereocontrol. tandfonline.comacs.org This method allows for the creation of multiple stereogenic centers in a single step. nih.gov

The table below summarizes various MCRs used to synthesize pyrrolidine derivatives, highlighting the diversity of achievable structures.

Reaction TypeKey ReactantsProduct TypeReference
Ugi-4CR / CyclizationAmine, Carbonyl, Carboxylic Acid, IsocyanideFunctionalized β-Lactams and Pyrrolidine-2,5-diones acs.org
Yb(OTf)₃ Catalyzed 3CRAldehyde, Amine, 1,1-CyclopropanediesterSubstituted Pyrrolidines organic-chemistry.org
[3+2] CycloadditionIsatin, Sarcosine, Thiophene-3-ylideneSpiro-pyrrolidine Hybrids tandfonline.com
Ugi / OlefinationAmine, Carbonyl, Carboxylic Acid, Isocyanide, Sulfur YlidePyrrolidin-5-one-2-carboxamides rsc.org

Use of Eco-Friendly Solvents (e.g., Methanol, Water)

The principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical processes. researchgate.net Water and lower alcohols like methanol are considered eco-friendly alternatives to conventional volatile organic compounds (VOCs). Their use in the synthesis of pyrrolidine derivatives is not only a step towards sustainability but can also offer unique reactivity and selectivity. mdpi.comehu.es

Water as a solvent is advantageous due to its non-toxicity, non-flammability, and low cost. It can promote certain reactions through hydrophobic effects and its unique hydrogen-bonding capabilities. MCRs, in particular, have been shown to proceed efficiently in water, sometimes with improved yields and simplified workup procedures. frontiersin.org

Methanol is another widely used eco-friendly solvent. It is less toxic than many aprotic solvents and is biodegradable. In the context of pyrrolidine synthesis, methanol has been used effectively in various transformations:

In MCRs: Methanol is a common solvent for Ugi and Passerini reactions, as it can effectively dissolve the polar reactants and intermediates. wikipedia.orgorganic-chemistry.orgacs.org For instance, the synthesis of pyrrolidin-2-ones via a Ugi/nucleophilic substitution sequence can be performed in methanol. acs.org

In Cyclization Reactions: The formation of pyrrolidine hybrids through the reaction of isatin, sarcosine, and various dipolarophiles has been successfully carried out in refluxing methanol. tandfonline.com

In Reductive Cyclizations: The reductive cyclization of nitro compounds to form γ-lactams (pyrrolidin-2-ones), key precursors to substituted pyrrolidines, can be achieved using reagents like NaBH₄/NiCl₂ in methanol. researchgate.net

The following table provides examples of pyrrolidine synthesis utilizing eco-friendly solvents.

ReactionSolventSubstratesProductFindingsReference
Ugi/Nucleophilic SubstitutionMethanolα-aminoesters, 3-bromopropionic acid, phenylglyoxal, isocyanidePyrrolidin-2-oneMethanol serves as an effective solvent for the initial Ugi reaction and subsequent cyclization. acs.org
[3+2] CycloadditionMethanolIsatin, Sarcosine, Thiophene-3-ylideneSpiro-pyrrolidineRefluxing methanol provides suitable conditions for the one-pot synthesis. tandfonline.com
MCR for 3,3-bis(indolyl)methanesWaterIndole, Benzaldehyde3,3-bis(indolyl)methaneWater is highlighted as a green solvent for this taurine-catalyzed MCR. frontiersin.org

Methanol as a C1 Building Block and Hydrogen Source in Synthesis

Beyond its role as a green solvent, methanol is emerging as a sustainable and atom-economical C1 building block in organic synthesis. researchgate.netunimi.it This is primarily achieved through transition-metal-catalyzed "Borrowing Hydrogen" (BH) or "Acceptorless Dehydrogenative Coupling" (ADC) methodologies. bohrium.comspringernature.com In these processes, a catalyst temporarily abstracts hydrogen from methanol to generate formaldehyde in situ. This highly reactive formaldehyde can then participate in C-C or C-N bond-forming reactions. The "borrowed" hydrogen, retained by the catalyst as a metal-hydride species, is then used to reduce a subsequent intermediate, regenerating the catalyst and producing only water or hydrogen gas as byproducts. springernature.comnih.gov

This strategy offers a greener alternative to the use of toxic and expensive C1 sources like methyl iodide or carbon monoxide. springernature.com Ruthenium and cobalt complexes have been shown to be particularly effective catalysts for these transformations. bohrium.comnih.gov

While direct synthesis of this compound using this approach is not explicitly detailed, the methodology has been broadly applied to the synthesis of various N-heterocycles. researchgate.net

N-Methylation: The most direct application is the N-methylation of amines and amides, where methanol serves as the methyl source. nih.gov

Heterocycle Synthesis: More complex heterocycles can be constructed where the carbon atom from methanol is incorporated into the ring structure. For example, copper-catalyzed reactions of aminoalcohols or diamines with methanol can lead to the formation of 1,3-polyheterocyclic systems. unimi.it In this process, methanol acts as both the solvent and the C1 source, reacting with the substrate to form the heterocyclic ring.

The potential to adapt this methodology for the synthesis of substituted pyrrolidines is significant. A hypothetical pathway could involve the reaction of a suitable precursor with in situ-generated formaldehyde from methanol to introduce the C3-substituent or build the ring itself, followed by catalytic hydrogenation using the hydrogen borrowed from methanol. This approach represents a cutting-edge area of research focused on sustainable chemical synthesis. researchgate.net

Reactivity and Reaction Mechanisms of 3 Methylpyrrolidin 3 Yl Methanol

Role as a Chiral Ligand in Asymmetric Synthesis

Chiral ligands are pivotal in asymmetric synthesis, a field focused on the stereoselective synthesis of chiral compounds. The efficacy of a chiral ligand lies in its ability to transfer its stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. (3-Methylpyrrolidin-3-yl)methanol, with its defined stereochemistry, is designed to fulfill this role.

The nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the methanol (B129727) group in this compound can act as Lewis bases, donating their lone pairs of electrons to coordinate with a metal center. This chelation forms a stable five-membered ring with the metal, a common feature for many effective chiral ligands. The metals of choice are often zinc and various transition metals, which are known to be active in a range of catalytic transformations. libretexts.orguniba.sklumenlearning.comucj.org.uaksu.edu.sa

The coordination geometry of the resulting metal complex is crucial for its catalytic activity. The stereochemistry of the ligand dictates the spatial arrangement of the other ligands and the substrate around the metal center, which is the basis for enantioselection. For transition metals, which can adopt various coordination geometries (e.g., tetrahedral, square planar, octahedral), the nature of the ligand and the metal itself will determine the final structure of the catalytically active species. libretexts.orglumenlearning.comksu.edu.sa

Upon coordination to a metal center, this compound establishes a chiral pocket or environment around the catalytically active site. The methyl group at the C3 position of the pyrrolidine ring provides steric bulk, which helps to differentiate the two faces of a prochiral substrate. This steric hindrance forces the substrate to approach the metal center from a specific direction, leading to the selective formation of one enantiomer. The rigidity of the pyrrolidine ring also contributes to a well-defined chiral environment, which is often a prerequisite for high enantioselectivity.

The chiral metal complex formed with this compound can catalyze a variety of enantioselective reactions. The following sections discuss some of the key reactions where such a ligand could be employed, based on the known reactivity of similar chiral amino alcohols.

The addition of organozinc reagents to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. In the absence of a chiral catalyst, the reaction yields a racemic mixture of the corresponding secondary or tertiary alcohols. Chiral amino alcohols are well-known to catalyze this reaction with high enantioselectivity. rsc.orgresearchgate.netnih.govacs.org

The proposed mechanism involves the formation of a chiral zinc-alkoxide complex from the reaction of the chiral ligand with the organozinc reagent. This complex then coordinates with the aldehyde or ketone. The chiral environment created by the ligand directs the nucleophilic attack of the alkyl group from the organozinc reagent to one of the two enantiotopic faces of the carbonyl group, resulting in an enantiomerically enriched product. The development of efficient catalysts for this transformation is a mature field, with a wide variety of ligands showing high enantioselectivity for different types of aldehydes. nih.gov

Table 1: Examples of Chiral Ligands in Enantioselective Addition of Diethylzinc to Aldehydes
Chiral LigandAldehydeEnantiomeric Excess (ee)Reference
Prolinol-based ligandVarious aromatic aldehydesUp to 96% acs.org
Immobilized chiral bis(hydroxyamide)Benzaldehyde93% researchgate.net
Chiral phosphoramide (B1221513) ligandVarious aldehydes and ketonesHigh rsc.org

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a prochiral diene or dienophile is used, the reaction can lead to the formation of chiral products. Chiral Lewis acids, formed from the coordination of a metal with a chiral ligand, are effective catalysts for enantioselective Diels-Alder reactions. nih.govmasterorganicchemistry.comharvard.eduyoutube.commasterorganicchemistry.com

A chiral complex of this compound with a suitable metal, such as a transition metal, could act as a chiral Lewis acid. libretexts.orguniba.sklumenlearning.comucj.org.uaksu.edu.sa The Lewis acidic metal center would coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. The chiral environment provided by the ligand would then control the facial selectivity of the diene's approach, leading to an enantiomerically enriched cycloadduct. The stereochemistry of the starting materials is generally conserved in the product. masterorganicchemistry.com

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. The enantioselective version of this reaction can be achieved by using a chiral ligand to control the stereochemical outcome. nih.govacs.orgorganic-chemistry.org

A chiral amino alcohol like this compound could be employed to catalyze the enantioselective Reformatsky reaction. The reaction mechanism likely involves the formation of a chiral zinc enolate, where the chiral ligand is coordinated to the zinc atom. This chiral enolate then reacts with the aldehyde or ketone, and the stereochemistry of the ligand dictates the facial selectivity of the addition, resulting in an enantioenriched β-hydroxy ester. Recent studies have shown that prolinol-based ligands can be highly effective in Me2Zn-mediated catalytic enantioselective Reformatsky reactions, achieving high yields and enantioselectivities. acs.orgnih.govacs.org

Table 2: Examples of Chiral Ligands in Enantioselective Reformatsky Reactions
Chiral LigandSubstratesEnantiomeric Excess (ee)Reference
Prolinol ligandAldehydes and ketones with ethyl iodoacetateUp to 95% acs.orgnih.govacs.org
Chiral bisoxazolidineAromatic aldehydes with ethyl iodoacetate75-80% organic-chemistry.org

Catalysis of Enantioselective Reactions

Aldol (B89426) and Michael Reactions

While direct studies detailing the participation of this compound in Aldol and Michael reactions are not extensively documented in the provided literature, the well-established role of similar pyrrolidine-based structures as organocatalysts allows for a discussion of its potential reactivity. Pyrrolidine derivatives are known to catalyze these reactions through the formation of enamine intermediates. nih.govyoutube.com

In a typical proline-catalyzed aldol reaction, the pyrrolidine nitrogen reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine then attacks an electrophilic aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. youtube.com Given its structure, this compound could potentially act as a chiral catalyst in asymmetric aldol reactions, where the stereochemistry of the product is influenced by the chiral environment of the catalyst. nih.govrsc.orgresearchgate.net

Similarly, in the Michael addition, a pyrrolidine-based catalyst can activate a donor molecule (a ketone or aldehyde) by converting it into an enamine, which then undergoes a conjugate addition to an α,β-unsaturated carbonyl compound (the Michael acceptor). rsc.org The stereochemical outcome of such reactions can be controlled by the chiral nature of the catalyst. rsc.org The bifunctional nature of pyrrolidine-based catalysts, possessing both a nucleophilic amine and a hydrogen-bond-donating group, can be crucial for high stereoselectivity. rsc.org

Table 1: General Scheme of Pyrrolidine-Catalyzed Aldol and Michael Reactions

ReactionGeneral MechanismPotential Role of this compound
Aldol Reaction 1. Enamine formation between catalyst and donor.2. Nucleophilic attack on acceptor.3. Hydrolysis to release product and regenerate catalyst.As a chiral organocatalyst, influencing the stereoselectivity of the aldol product.
Michael Addition 1. Enamine formation between catalyst and donor.2. Conjugate addition to Michael acceptor.3. Hydrolysis to release product and regenerate catalyst.As a chiral organocatalyst, directing the stereoselective formation of the Michael adduct. rsc.org

Reactions Involving Functional Groups

The chemical behavior of this compound is dictated by the reactivity of its hydroxyl group and the pyrrolidine nitrogen. These functional groups can undergo a variety of transformations, leading to a diverse range of derivatives.

Reactions of the Hydroxyl Group

The primary alcohol functionality in this compound can participate in typical alcohol reactions such as oxidation, esterification, and etherification. The tertiary nature of the carbon to which the hydroxymethyl group is attached may introduce some steric hindrance, potentially influencing reaction rates.

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The synthesis of (pyridin-2-yl)methanol derivatives highlights the utility of such oxidation reactions in creating novel compounds. nih.gov

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will generally lead to the corresponding carboxylic acid.

Table 2: Potential Oxidation Products of this compound

Oxidizing AgentProductGeneral Reaction Conditions
Pyridinium Chlorochromate (PCC)(3-Methylpyrrolidin-3-yl)carbaldehydeAnhydrous solvent (e.g., CH₂Cl₂)
Potassium Permanganate (KMnO₄)3-(Hydroxymethyl)-3-methylpyrrolidine-1-carboxylic acidBasic, aqueous solution, followed by acidification
Jones Reagent (CrO₃/H₂SO₄)3-(Hydroxymethyl)-3-methylpyrrolidine-1-carboxylic acidAcetone as solvent

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form the corresponding esters. The reaction is typically catalyzed by an acid or a coupling agent. The esterification of sterically hindered alcohols, which can be challenging, has been successfully achieved using various methods, including the use of benzotriazole (B28993) esters. researchgate.netresearchgate.netgoogle.comache.org.rs

Etherification, the formation of an ether, can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Table 3: Examples of Esterification and Etherification Reactions

ReactionReactantsProduct
Esterification This compound + Acetyl Chloride(3-Methylpyrrolidin-3-yl)methyl acetate
Etherification This compound + Sodium Hydride, then Methyl Iodide3-(Methoxymethyl)-3-methylpyrrolidine

Reactions of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions.

N-alkylation of the pyrrolidine nitrogen can be achieved by reaction with alkyl halides or through reductive amination. The synthesis of N-substituted pyrrolidinyl methanol derivatives often involves N-alkylation as a key step. researchgate.net Iridium-catalyzed N-alkylation of amines with alcohols provides a modern and efficient method for this transformation. organic-chemistry.orgnih.gov The construction of N-aryl-substituted pyrrolidines can be achieved via transfer hydrogenation in the reductive amination of diketones. nih.gov

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This reaction is generally facile and is a common method for the derivatization of secondary amines. The synthesis of quinoline (B57606) derivatives has been reported through reactions involving secondary amines like morpholine (B109124) and piperidine, which are structurally related to pyrrolidine. researchgate.netnih.gov

Table 4: Common N-Alkylation and N-Acylation Reactions

ReactionReagentsProduct Class
N-Alkylation Alkyl Halide (e.g., CH₃I)N-Alkyl-(3-methylpyrrolidin-3-yl)methanol
Reductive Amination Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)N-Alkyl-(3-methylpyrrolidin-3-yl)methanol
N-Acylation Acyl Chloride (e.g., CH₃COCl) or AnhydrideN-Acyl-(3-methylpyrrolidin-3-yl)methanol
Formation of Amine Salts

The pyrrolidine ring of this compound contains a secondary amine that readily participates in acid-base reactions to form amine salts. This fundamental reactivity is attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton from an acid.

The general reaction involves the treatment of this compound with an acid, such as hydrochloric acid (HCl), to yield the corresponding ammonium (B1175870) salt. In this case, this compound hydrochloride is formed sigmaaldrich.comuni.lu. This process is an exothermic neutralization reaction.

The formation of the salt significantly alters the physical properties of the compound. For instance, the salt exhibits increased water solubility and a higher melting point compared to the free base form. This property is often exploited in the purification, handling, and formulation of amine-containing compounds.

Table 1: Reaction of this compound with Acid

ReactantAcidProduct
This compoundHydrochloric Acid (HCl)This compound hydrochloride

This reaction is not limited to hydrochloric acid; various inorganic and organic acids can be used to form a range of ammonium salts, each with distinct properties. The basicity of the amine, and thus its propensity to form a salt, can be quantified by its pKa value.

Stereochemical Control and Diastereoselectivity in Reactions

The structure of this compound includes a stereocenter at the C3 position of the pyrrolidine ring, where both a methyl group and a hydroxymethyl group are attached. The presence of this chiral center has significant implications for the stereochemical outcome of reactions involving this molecule.

Reactions occurring at the nitrogen atom or the hydroxyl group can proceed with a degree of diastereoselectivity, meaning that one diastereomer of the product is formed in preference to the other. This selectivity is governed by the steric and electronic influences of the existing stereocenter. The methyl and hydroxymethyl groups create a specific three-dimensional environment that can direct the approach of incoming reagents to a less sterically hindered face of the molecule.

For instance, in acylation or alkylation reactions at the amine, the approach of the electrophile can be biased, leading to a mixture of diastereomeric products in unequal amounts. The degree of diastereoselectivity is influenced by several factors:

The nature of the reactant: Bulkier reagents will experience greater steric hindrance, often leading to higher diastereoselectivity.

Reaction conditions: Temperature and solvent can affect the transition state energies of the competing diastereomeric pathways.

Protecting groups: The use of protecting groups on the hydroxyl moiety can alter the steric environment around the reactive amine center.

The principles of stereoselective synthesis are crucial when this compound is used as a chiral building block for more complex molecules. For example, in the synthesis of substituted pyrrolidines, controlling the stereochemistry is paramount for achieving the desired biological activity or material properties. researchgate.netnih.gov Research into the 1,3-dipolar cycloaddition reactions to form densely substituted pyrrolidines highlights the importance of the N-substituent in directing the diastereoselectivity of the reaction. nih.gov

Table 2: Factors Influencing Diastereoselectivity

FactorInfluence on Diastereoselectivity
Steric hindrance at the chiral centerDirects incoming reagents to the less hindered face.
Reagent sizeLarger reagents generally lead to higher selectivity.

Mechanistic Investigations of Catalyzed Transformations

The structural features of this compound, namely the presence of a chiral center and Lewis basic sites (amine and alcohol), make it and its derivatives potential candidates as ligands in asymmetric catalysis or as organocatalysts.

Mechanistic investigations into transformations catalyzed by similar pyrrolidine-based structures provide insight into the potential roles of this compound. In metal-catalyzed reactions, the nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center. The chiral environment provided by the ligand can then induce enantioselectivity in the catalyzed reaction.

For example, copper-catalyzed intramolecular C-H amination reactions have been studied for the synthesis of pyrrolidines. nih.gov The mechanism of such reactions often involves the formation of a metal-nitrenoid intermediate, followed by an intramolecular C-H insertion. The stereochemistry of the pyrrolidine ligand is critical in controlling the stereochemical outcome of this insertion step.

Furthermore, pyrrolidine derivatives are known to act as organocatalysts, for instance, in promoting aldol or Michael reactions. These reactions often proceed through the formation of an enamine or iminium ion intermediate, respectively. The stereocenter on the pyrrolidine ring of the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. The N-tert-butanesulfinyl group in certain pyrrolidine precursors has been shown to be effective in controlling diastereoselectivity in cycloaddition reactions. nih.gov

Table 3: Potential Catalytic Roles of this compound Derivatives

Catalysis TypeProposed Mechanistic RoleKey Intermediates
Metal CatalysisChiral LigandMetal-ligand complex, Metal-nitrenoid
OrganocatalysisAsymmetric CatalystEnamine, Iminium ion

Detailed mechanistic studies, often employing kinetic analysis and computational modeling, are essential to elucidate the precise reaction pathways and the factors governing the efficiency and selectivity of such catalytic systems. nih.gov While specific mechanistic studies on transformations catalyzed by this compound itself are not widely reported, the principles derived from related systems strongly suggest its potential utility in asymmetric synthesis.

Derivatives and Analogs of 3 Methylpyrrolidin 3 Yl Methanol

Structural Modifications and their Impact on Reactivity and Application

The reactivity and utility of (3-Methylpyrrolidin-3-yl)methanol can be finely tuned by altering its molecular structure. These modifications can be broadly categorized into changes in the pyrrolidine (B122466) ring, modifications of the hydroxymethyl group, and the addition of substituents to the nitrogen atom.

Variations in the Pyrrolidine Ring Substitution

Introducing additional substituents to the pyrrolidine ring of this compound can lead to a diverse range of analogs with unique properties. For instance, the presence of a methyl group at the 5-position results in [3-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol. uni.lu This addition introduces another chiral center, increasing the complexity and potential for stereoisomerism.

Another example of ring substitution involves the attachment of a pyridin-3-ylmethyl group at the 3-position, yielding [3-(Pyridin-3-ylmethyl)pyrrolidin-3-yl]methanol. nih.gov The introduction of the aromatic pyridine (B92270) ring significantly alters the electronic and steric properties of the molecule, which can influence its reactivity in subsequent chemical transformations and its potential as a ligand or in medicinal chemistry.

Modifications of the Hydroxymethyl Group

The hydroxymethyl group is a primary site for chemical reactions. Modifications at this position are crucial for creating a wide array of derivatives. While direct modifications of the hydroxymethyl group of the parent compound are a fundamental synthetic strategy, the literature more frequently highlights its role as a key functional handle in the synthesis of more complex molecules. For example, the hydroxyl group can be converted to other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. It can also be oxidized to an aldehyde or carboxylic acid, providing a gateway to a different class of compounds.

The basic structure of this compound, with its primary alcohol function, makes it a valuable precursor for creating esters, ethers, and other derivatives through standard organic reactions. uni.lu The reactivity of this group is influenced by the adjacent quaternary carbon, which can provide some steric hindrance.

N-Substituted Pyrrolidinemethanols

The secondary amine in the pyrrolidine ring is another key site for modification. N-substitution is a common strategy to alter the properties of pyrrolidine-containing compounds. A prominent example is (1-Methylpyrrolidin-3-yl)methanol, where a methyl group is attached to the nitrogen atom. nih.gov This substitution changes the compound from a secondary to a tertiary amine, which can significantly impact its basicity, nucleophilicity, and biological activity.

The synthesis of N-substituted derivatives can be achieved through various methods, including reductive amination or direct alkylation of the parent pyrrolidine. Iridium(I) complexes bearing an N,O-functionalized N-heterocyclic carbene (NHC) ligand have been shown to catalyze the N-methylation of amines using methanol (B129727) as the methylating agent. acs.org This method can be applied to create N-methylated pyrrolidine derivatives. The specific enantiomer, such as [(3R)-1-Methylpyrrolidin-3-yl]methanol, is also a compound of interest. cymitquimica.comepa.gov

Synthesis of Specific Chiral Derivatives

The stereochemistry of this compound and its derivatives is often critical for their intended applications. Consequently, the synthesis of enantiomerically pure and diastereomerically distinct forms is a key area of research.

Enantiomerically Pure Analogs

The synthesis of enantiomerically pure analogs of this compound is essential for applications where specific stereoisomers are required. Chiral resolution and asymmetric synthesis are the primary approaches to obtain these compounds.

One method involves the use of chiral resolving agents to separate a racemic mixture of the target compound or a precursor. Another powerful technique is catalytic asymmetric kinetic resolution. This process can efficiently convert a mixture of two diastereomers into a single-configuration diastereomer, which can then be used to synthesize a series of chiral 3-substituted pyrrolidine derivatives. google.com A patent describes a method that achieves this with high yield and is suitable for industrial-scale production due to its mild reaction conditions and high atom economy. google.com

Specific enantiomers, such as (S)-Pyrrolidin-3-ylmethanol, serve as important chiral building blocks. nih.gov The synthesis of such compounds often starts from chiral precursors or employs asymmetric catalytic methods to establish the desired stereocenter.

Diastereomeric Forms and Their Separation

When multiple chiral centers are present in a molecule, diastereomers are formed. For example, in derivatives with substitutions at other positions on the pyrrolidine ring in addition to the 3-position, multiple diastereomers are possible. The synthesis of these compounds often results in a mixture of diastereomers.

The separation of these diastereomeric forms is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), often using a chiral stationary phase. The different physical properties of diastereomers, such as boiling point and solubility, can also be exploited for separation through methods like fractional crystallization.

A described synthetic route for chiral 3-substituted pyrrolidine derivatives involves the preparation of a diastereoisomer mixture, followed by a chiral separation step. google.com This highlights the importance of effective separation techniques in obtaining stereochemically pure compounds. The specific stereoisomer, [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride, is an example of a diastereomerically pure compound. bldpharm.com

Pyrrolidine-Based Scaffolds in Broader Chemical Research

The significance of the pyrrolidine scaffold in chemical research, particularly in the pharmaceutical and life sciences, cannot be overstated. This saturated heterocyclic system offers a unique combination of properties that make it an attractive building block for the design of new bioactive molecules. nih.govresearchgate.net

The three-dimensional nature of the pyrrolidine ring, a result of its sp3-hybridized carbon atoms, allows for a greater exploration of chemical space compared to its flat, aromatic counterpart, pyrrole. nih.govtandfonline.comgoogle.com This non-planar structure, which undergoes a phenomenon known as "pseudorotation," provides a rigid framework upon which substituents can be placed in well-defined spatial orientations. nih.govtandfonline.comgoogle.com This stereochemical control is crucial for the specific interactions required between a drug molecule and its biological target. nih.govtandfonline.comgoogle.com

The versatility of the pyrrolidine scaffold is further demonstrated by its prevalence in a wide array of natural products and FDA-approved drugs. nih.govresearchgate.net Its presence in these molecules highlights its biocompatibility and its ability to serve as a key pharmacophoric element. researchgate.net The pyrrolidine ring can be readily functionalized at various positions, allowing chemists to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. This adaptability makes it an invaluable tool in the iterative process of drug design and optimization. nih.govtandfonline.comgoogle.com

A notable example of the application of pyrrolidine derivatives is in the development of neurokinin 3 (NK-3) receptor antagonists. nih.govgoogle.comnih.gov These antagonists have shown potential in treating a range of conditions, including schizophrenia and menopausal hot flashes. nih.govnih.govunal.edu.co

Comparison with Other Pyrrolidine-Alcohol Derivatives

This compound belongs to the broader class of pyrrolidine-alcohol derivatives, which are characterized by the presence of both a pyrrolidine ring and a hydroxyl group. While direct comparative studies are limited, an analysis of related structures provides insights into the influence of substituent placement on the properties and applications of these compounds.

The most extensively studied pyrrolidine-alcohol is arguably (S)-prolinol, or (S)-(+)-2-pyrrolidinemethanol. acs.org This chiral building block is widely used in asymmetric synthesis as a chiral auxiliary and ligand. acs.org The position of the hydroxymethyl group at the 2-position, adjacent to the nitrogen atom, is key to its utility in organocatalysis. nih.gov

In contrast, in this compound, the hydroxymethyl group is located at the 3-position, which also bears a methyl group. This substitution pattern creates a quaternary stereocenter, which can introduce significant conformational constraints and unique three-dimensional arrangements. The synthesis of such chiral 3-substituted pyrrolidin-3-ols is an area of active research, with various stereoselective methods being developed. tandfonline.com

The basicity and nucleophilicity of the pyrrolidine nitrogen can also be influenced by the position and nature of substituents. A systematic study of 32 different pyrrolidines and imidazolidinones used in organocatalysis revealed that most pyrrolidines exhibit basicities within a specific range, though this can be altered by electron-withdrawing groups. acs.org While this compound was not included in this specific study, the findings suggest that its substitution pattern would likely modulate its reactivity in a distinct manner compared to 2-substituted analogs like prolinol.

The table below provides a comparison of the basic chemical properties of this compound and the related compounds (S)-(+)-2-Pyrrolidinemethanol and (R)-(-)-2-Pyrrolidinemethanol.

PropertyThis compound(S)-(+)-2-Pyrrolidinemethanol(R)-(-)-2-Pyrrolidinemethanol
Molecular Formula C6H13NOC5H11NOC5H11NO
Molecular Weight 115.17 g/mol 101.15 g/mol 101.15 g/mol
CAS Number Not specified23356-96-968832-13-3
Boiling Point Not specified74-76 °C/2 mmHg74-76 °C/2 mmHg
Density Not specified1.025 g/mL at 25 °C1.025 g/mL at 25 °C

Hybrid Systems Incorporating Pyrrolidine-Methanol Moieties

The integration of pyrrolidine-methanol moieties into larger, hybrid chemical systems is a promising strategy for creating novel materials and catalysts. These hybrid systems can combine the unique properties of the pyrrolidine scaffold with those of other materials, such as inorganic frameworks or polymers.

One area where this approach has been explored is in the development of heterogeneous catalysts. For example, chiral pyrrolidine units have been incorporated into siliceous frameworks to create chiral mesoporous hybrid materials. nih.gov These materials can act as efficient and recyclable catalysts for enantioselective reactions, such as the Michael addition. nih.gov The synthesis of these hybrid materials often involves the preparation of a bis-silylated pyrrolidine precursor, which is then co-condensed with a silica (B1680970) source through a sol-gel process. nih.gov

Another emerging application is in the field of bioconjugation. A novel strategy has been reported that utilizes a stable hydroxamic acid-pyrrolidine conjugate precursor to generate isocyanates on demand. acs.org This "isocyanate surrogate" approach allows for the selective labeling of biomolecules. acs.org While this specific example does not use a pyrrolidine-methanol moiety directly, it highlights the potential for incorporating functionalized pyrrolidines into complex systems for biological applications.

The development of such hybrid systems often relies on the ability to functionalize the pyrrolidine ring in a controlled manner. Research into the synthesis of densely substituted pyrrolidines via methods like [3+2] cycloaddition reactions is expanding the toolbox for creating these complex architectures. acs.org

Spectroscopic Analysis and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbons within the molecule.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For (3-Methylpyrrolidin-3-yl)methanol, the expected ¹H NMR spectrum would show distinct signals for the methyl, methylene (B1212753), and methanol (B129727) protons, as well as the amine proton. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the oxygen of the hydroxymethyl group would be expected to appear at a lower field (higher ppm value) compared to the other methylene protons in the pyrrolidine (B122466) ring due to the deshielding effect of the oxygen atom.

While specific experimental data is not widely available in the public domain, typical chemical shift ranges for similar structural motifs can be predicted.

Expected ¹H NMR Chemical Shift Ranges for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₃0.9 - 1.2Singlet
Pyrrolidine -CH₂-1.5 - 3.0Multiplets
-CH₂OH3.4 - 3.7Singlet or Doublet
-NH1.0 - 3.5Broad Singlet
-OH1.0 - 4.0Broad Singlet

Note: The exact chemical shifts and multiplicities are dependent on the solvent used and the concentration of the sample. The amine and hydroxyl protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., methyl, methylene, quaternary, or a carbon bonded to an electronegative atom).

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (ppm)
-CH₃20 - 30
Pyrrolidine -CH₂-40 - 60
Quaternary Carbon (C-3)40 - 50
-CH₂OH65 - 75

Note: These are approximate ranges and can vary based on experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity between the methylene protons within the pyrrolidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons, such as the C-3 position in this compound, by showing correlations from the methyl protons and the methylene protons to this carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, resulting in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Predicted ESI-MS Adducts for this compound sigmaaldrich.com

AdductPredicted m/z
[M+H]⁺116.10700
[M+Na]⁺138.08894
[M-H]⁻114.09244
[M+NH₄]⁺133.13354
[M+K]⁺154.06288
[M+H-H₂O]⁺98.09698

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The monoisotopic mass of this compound (C₆H₁₃NO) has been calculated to be 115.09972 Da. sigmaaldrich.com An experimental HRMS measurement would be expected to yield a value very close to this calculated mass, confirming the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the covalent bonds within the this compound molecule absorb energy at specific frequencies, causing them to vibrate. These absorption frequencies are characteristic of the bond type and its chemical environment.

For this compound, the key functional groups are the hydroxyl (-OH) group, the secondary amine (N-H) group of the pyrrolidine ring, and the aliphatic carbon-hydrogen (C-H) bonds. The O-H and N-H stretching vibrations are particularly diagnostic, appearing as broad and sharp bands, respectively, in the high-wavenumber region of the spectrum. The broadening of the O-H band is due to intermolecular hydrogen bonding. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule's entire structure. docbrown.info

Expected IR Absorption Bands for this compound This table is based on typical values for the functional groups present and does not represent published experimental data for this specific compound.

Wavenumber (cm⁻¹)Bond VibrationIntensity
3400–3200O-H stretch (alcohol, H-bonded)Strong, Broad
3350–3300N-H stretch (secondary amine)Moderate, Sharp
2960–2850C-H stretch (aliphatic)Strong
1470–1450C-H bend (CH₂, CH₃)Moderate
1150–1050C-O stretch (primary alcohol)Strong
1150–1020C-N stretch (amine)Moderate

Chromatographic Techniques for Purity and Separation

Chromatography is essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials. The choice of technique depends on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. jfda-online.com In HPLC, the compound is dissolved in a solvent (the mobile phase) and passed through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.

For a polar compound like this compound, reversed-phase HPLC is a common method. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape for amines. jfda-online.com The purity is determined by the relative area of the main peak in the chromatogram. While commercial suppliers indicate that HPLC is used for quality control of this compound, specific method parameters are not publicly detailed. bldpharm.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to monitor the progress of a reaction and to get a preliminary assessment of purity. rsc.org A small spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action.

Due to its polar nature, this compound would be expected to have a low to moderate retention factor (Rƒ) on a silica gel plate when using a nonpolar eluent. A more polar solvent system, such as a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (B128534) (to reduce peak tailing associated with the amine group), would be required to achieve appropriate migration. The spots can be visualized using a variety of methods, including UV light if the compound has a UV chromophore (which this compound lacks) or by staining with an appropriate agent like potassium permanganate (B83412) or ninhydrin.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the compound's connectivity, conformation, and, for a chiral molecule, its absolute stereochemistry. acs.org

The analysis requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. This diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and the exact spatial relationship between the methyl group and the hydroxymethyl group at the C3 chiral center. Currently, there are no published crystal structures for this compound in the public domain.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are essential for studying chiral molecules. Since this compound possesses a chiral center at the C3 position, its enantiomers will interact with plane-polarized light in a distinct manner.

Optical Rotation Optical rotation measures the angle by which a chiral compound rotates the plane of polarized light. libretexts.org This is an inherent property of a chiral molecule and is measured using a polarimeter. The specific rotation, [α], is a standardized value that depends on the wavelength of light (usually the sodium D-line, 589 nm), temperature, solvent, and concentration. libretexts.org

The two enantiomers, (R)-(3-Methylpyrrolidin-3-yl)methanol and (S)-(3-Methylpyrrolidin-3-yl)methanol, will rotate light by equal amounts but in opposite directions (+ for dextrorotatory, - for levorotatory). A 50:50 mixture of the two enantiomers, known as a racemic mixture, will have a net optical rotation of zero and is optically inactive. khanacademy.org While specific optical rotation values for the enantiomers of this compound are not found in the surveyed literature, data for a related compound, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, shows a specific rotation of -49.5° in methanol, illustrating the type of data obtained. sigmaaldrich.com

Circular Dichroism (CD) Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. While all molecules absorb light, only chiral molecules exhibit CD signals. CD spectroscopy is particularly useful for studying the stereochemical features of molecules with chromophores near a chiral center. Since this compound lacks a strong chromophore in the typical UV-Vis range, it is not an ideal candidate for CD analysis without derivatization to introduce a chromophore.

Lack of Specific Computational and Theoretical Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, specific computational and theoretical studies focusing solely on the chemical compound this compound are not publicly available. As a result, the generation of a detailed article covering the requested topics of molecular structure and conformation analysis, electronic structure calculations, and prediction of spectroscopic data for this specific compound is not possible at this time.

While general information regarding the basic properties of this compound and its isomers can be found in chemical databases, in-depth computational chemistry and theoretical research—such as geometry optimization, conformational landscape exploration, Density Functional Theory (DFT) applications, orbital analysis, and reactivity prediction—appears to be absent from the available scientific literature.

Research in computational chemistry often focuses on molecules with specific known biological activities, materials science applications, or fundamental chemical interests. The absence of such dedicated studies for this compound suggests that it may not have been a primary target for theoretical investigation to date.

Although computational studies exist for various other substituted pyrrolidine derivatives, extrapolating this data to this compound would not provide the scientifically accurate and specific information required to fulfill the detailed outline requested. Such an approach would involve a high degree of speculation and would not be based on direct research into the compound .

Therefore, until specific computational and theoretical research on this compound is conducted and published, a thorough and scientifically rigorous article on its computational chemistry, as per the specified outline, cannot be produced.

Computational Chemistry and Theoretical Studies

Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping out the detailed pathways of chemical reactions, identifying transition states, and calculating the energetic profiles that govern reaction rates and outcomes.

Transition State Theory (TST) is a fundamental concept used to understand reaction rates. Computational chemistry allows for the precise location of transition state structures—the highest energy point along a reaction coordinate—and the calculation of their energies. This information is crucial for understanding catalytic cycles, where a catalyst is regenerated after facilitating a chemical transformation.

While specific studies on the catalytic use of (3-Methylpyrrolidin-3-yl)methanol are not available, computational studies on the synthesis of the pyrrolidine (B122466) ring itself provide insight into the application of these methods. For instance, DFT calculations have been used to model the iridium-catalyzed synthesis of pyrrolidines via [3+2] dipolar cycloaddition reactions. acs.orgunife.it These studies located the key transition structures for the cycloaddition step, revealing that a balance between strain energy and stabilizing interaction energy in the transition state controls the reaction's selectivity. acs.orgunife.it Similarly, the mechanism of copper-catalyzed intramolecular C-H amination to form pyrrolidines has been investigated computationally, mapping out a full catalytic cycle involving Cu(I) and Cu(II) intermediates. acs.org

Computational studies on the synthesis of pyrrolidine derivatives have extensively used this approach. For example, the mechanism of a one-pot synthesis of pyrrolidinediones was studied using DFT, with the energy profile revealing the barriers for each key step: a Michael addition, a Nef-type rearrangement, and the final cyclization. nih.govrsc.orgresearchgate.net The calculations showed that while the cyclization step itself had a very low energy barrier (11.9 kJ/mol), a preceding tautomerization step was the rate-limiting part of that stage with a much higher barrier (178.4 kJ/mol). rsc.orgresearchgate.net Another study on the stereoretentive formation of cyclobutanes from pyrrolidines used DFT to show that the rate-determining step was the release of N₂ from a 1,1-diazene intermediate, and the subsequent barrierless collapse of a biradical intermediate explained the observed stereochemistry. acs.org

Drug Design and Ligand-Receptor Interactions (SAR focus)

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.netmdpi.com Its three-dimensional character and ability to present substituents in well-defined spatial orientations make it an attractive core for designing ligands that can interact specifically with biological targets like enzymes and receptors. Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are fundamental to drug design. researchgate.netnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand binding. The method involves sampling many possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose.

The utility of the pyrrolidine scaffold has been explored through numerous docking studies. For example, a series of pyrrolidine derivatives were evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-4), a target for type 2 diabetes. nih.gov Docking simulations revealed the binding mode of the most active compounds, showing key hydrogen-bonding interactions within the enzyme's active site that explained their inhibitory activity. nih.gov In another study, docking and molecular dynamics simulations were used to analyze the binding of pyrrolidine derivatives to plasmepsins, a class of enzymes from the malaria parasite. nih.gov These simulations helped to hypothesize binding modes for different classes of pyrrolidine inhibitors and explained their SAR, providing a rationale for designing more potent inhibitors. nih.gov

Table 3: Common Interacting Residues in Molecular Docking Studies of Pyrrolidine-Based Inhibitors with Various Targets

Target ProteinKey Interacting Residue TypesType of InteractionReference
Dipeptidyl Peptidase-IV (DPP-4)Tyrosine, Glutamic AcidHydrogen Bonding, Pi-Pi Stacking nih.gov
Plasmepsin IIAspartic Acid, GlycineHydrogen Bonding (with catalytic dyad) nih.gov
Myeloid cell leukemia-1 (Mcl-1)Arginine, AsparagineHydrogen Bonding, Hydrophobic Interactions nih.gov

This table summarizes general findings from molecular docking studies on various pyrrolidine derivatives to illustrate the types of interactions that are computationally modeled.

Advanced Research Applications in Organic Synthesis

Development of New Synthetic Methodologies Utilizing (3-Methylpyrrolidin-3-yl)methanol

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, enabling the efficient and selective construction of complex molecular architectures. Chiral molecules like this compound and its derivatives are often at the heart of these innovations, serving as catalysts or auxiliaries that can control the stereochemical outcome of a reaction.

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to catalyze enantioselective transformations. Pyrrolidine-based structures, most notably derived from the amino acid proline, are among the most successful classes of organocatalysts. These catalysts typically operate via enamine or iminium ion intermediates, effectively controlling the facial selectivity of reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder cycloadditions.

While the parent this compound itself is not widely cited as a direct organocatalyst in peer-reviewed literature, its chiral variants, such as (R)- and (S)-(1-Methylpyrrolidin-3-yl)methanol, are recognized as valuable building blocks for the preparation of more complex chiral catalysts and ligands. smolecule.com The presence of the 3-methyl-3-methanol substitution on the pyrrolidine (B122466) ring offers a unique steric and electronic environment that could be exploited in catalyst design. The hydroxyl group can be used as a handle for further functionalization or to engage in hydrogen bonding interactions within a catalytic transition state, potentially enhancing stereoselectivity.

Metal-Catalyzed Asymmetric Transformations

In metal-catalyzed asymmetric transformations, chiral ligands bind to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Amino alcohols, such as this compound, are a well-established class of ligands for this purpose. The nitrogen and oxygen atoms can chelate to the metal, forming a stable complex and creating a well-defined chiral pocket.

There is commercial recognition of the potential of this compound derivatives as precursors to ligands for functional metal complexes. ambeed.comambeed.comboerzg.com For instance, derivatives like (1-benzyl-3-methylpyrrolidin-3-yl)methanol (B7969101) are available and categorized under ligands for metal catalysts. boerzg.com These ligands could foreseeably be employed in a variety of metal-catalyzed reactions, including:

Asymmetric Hydrogenation: Where the chiral ligand-metal complex delivers hydrogen to a prochiral olefin or ketone with high enantioselectivity.

Asymmetric C-C Bond Forming Reactions: Such as enantioselective additions of organometallic reagents to carbonyls or imines.

However, specific examples of metal complexes derived from this compound being used in asymmetric transformations, along with detailed catalytic performance data, are not extensively documented in publicly accessible research literature.

Application as Chiral Auxiliaries in Polymerization Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. In the context of polymerization, chiral auxiliaries can be used to control the stereochemistry of the polymer backbone.

A thorough search of the scientific literature did not yield any specific examples of this compound or its derivatives being employed as chiral auxiliaries in polymerization reactions. While its chiral nature makes it a theoretical candidate for such applications, there is no documented research to support this.

Investigation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics is crucial for understanding and optimizing catalytic processes. Such investigations can reveal the nature of the active catalytic species, the transition state structures, and the factors governing rate and selectivity.

Currently, there is a lack of specific studies focused on the reaction mechanisms and kinetics of transformations directly involving this compound as a catalyst or a key reacting component in the advanced synthetic contexts outlined. While the mechanisms of pyrrolidine-based organocatalysis are broadly studied, research has not specifically detailed the mechanistic nuances that the 3-methyl-3-methanol substitution pattern would introduce.

Synthesis of Complex Natural Products and Bioactive Molecules

One of the ultimate tests for a synthetic methodology is its application in the total synthesis of complex natural products and bioactive molecules. The structural motif of this compound is found within a number of pharmaceutically active compounds, indicating its importance as a synthetic building block.

Several patents disclose the use of this compound and its derivatives in the synthesis of potent and selective inhibitors of various enzymes. For example, it has been incorporated into:

IRAK4 Modulators: this compound hydrochloride was used as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that function as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which are of interest for treating inflammatory diseases. google.com

PDE4 Inhibitors: The core structure has been utilized to create inhibitors of cyclic AMP-specific phosphodiesterase (PDE4), which have potential in treating inflammatory conditions and central nervous system disorders. googleapis.com

In these syntheses, the pyrrolidine ring and its substituents are integral to the final structure of the bioactive molecule, often contributing to the binding affinity and selectivity for the target protein.

Below is a table summarizing the documented use of this compound in the synthesis of bioactive molecules as found in patent literature.

Bioactive TargetExample Final Product StructureSource
IRAK4Pyrazolo[1,5-a]pyrimidine derivative google.com
PDE4Substituted pyrrolidine derivative googleapis.com

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems

The synthesis of chiral amines and alcohols is a significant area of research in organic chemistry. While specific catalytic systems for the synthesis of (3-methylpyrrolidin-3-yl)methanol are not extensively documented in publicly available research, general advancements in methanol (B129727) synthesis provide a roadmap for future exploration. The industrial production of methanol typically utilizes copper-based catalysts, such as CuO/ZnO/Al2O3, due to their high activity and relatively low cost. researchgate.netdtu.dk These catalysts are primarily used for the hydrogenation of carbon dioxide and carbon monoxide. mdpi.com

Future research could focus on developing stereoselective catalytic systems for the asymmetric synthesis of this compound, yielding specific enantiomers which are often crucial for pharmaceutical applications. The development of catalysts based on transition metals like nickel, known for its efficacy in methanol synthesis at lower temperatures and pressures, could also be a viable research direction. mdpi.com Furthermore, the use of membrane reactors, which can enhance selectivity and process stability, presents another innovative approach for the synthesis of methanol and its derivatives. researchgate.net

Development of New Derivatives with Enhanced Properties

The development of new derivatives of this compound is a key area for expanding its utility. The pyrrolidine (B122466) ring and the hydroxyl group are functional handles that can be readily modified to create a library of new compounds with tailored properties. For instance, the nitrogen atom of the pyrrolidine ring can be functionalized to introduce a variety of substituents, potentially leading to new chiral ligands or organocatalysts. The hydroxyl group can be esterified or etherified to modulate the compound's polarity, solubility, and biological activity.

Research into derivatives could lead to compounds with enhanced catalytic activity, improved thermal stability, or specific pharmacological properties. The synthesis of chiral derivatives, such as (S)-(1-Methylpyrrolidin-3-yl)methanol, is of particular interest for applications in asymmetric synthesis and medicinal chemistry. bldpharm.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising future direction. This would enable the continuous production of the compound, facilitating its use in large-scale applications.

Automated synthesis platforms could be employed to rapidly screen different reaction conditions and catalysts for the optimal synthesis of this compound. This high-throughput approach would accelerate the discovery of efficient synthetic routes and the development of new derivatives.

Advanced Spectroscopic and Computational Techniques for Characterization

A thorough understanding of the structural and electronic properties of this compound is essential for its rational design and application. Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can provide detailed insights into its three-dimensional structure and conformation.

Computational chemistry, including Density Functional Theory (DFT) calculations, can be used to predict the compound's reactivity, spectroscopic properties, and interaction with other molecules. For instance, predicted collision cross-section values can be calculated to aid in its identification and characterization by ion mobility-mass spectrometry. uni.lu These computational tools can guide the design of new derivatives with desired properties and help to elucidate reaction mechanisms involving this compound.

Applications in Materials Science and Polymer Chemistry

The unique structure of this compound makes it a potential building block for novel materials and polymers. bldpharm.com Its bifunctional nature, with both a secondary amine and a primary alcohol, allows it to act as a monomer or a cross-linking agent in polymerization reactions. This could lead to the development of new polymers with interesting thermal, mechanical, and optical properties. taylorfrancis.comappleacademicpress.com

Q & A

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS/MS (ESI+ mode, m/z 116.1 [M+H]+) provides sensitivity down to 0.1 µg/mL. Sample preparation via solid-phase extraction (C18 cartridges) minimizes matrix interference .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize yield?

  • Methodological Answer : Asymmetric transfer hydrogenation using chiral Ru catalysts (e.g., Noyori-type) with formic acid/triethylamine achieves >90% ee. For example, (S)-BINAP-Ru complexes selectively reduce 3-methylpyrrolidin-3-one to the (S)-alcohol. Reaction monitoring via polarimetry or chiral GC ensures enantiomeric excess .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like GABA receptors or bacterial enzymes identifies pharmacophores. QSAR models trained on pyrrolidine derivatives correlate logP (2.3–2.8) and H-bond donor count with antimicrobial activity . Retrosynthetic AI (e.g., Pistachio) proposes fluorinated analogs for enhanced bioavailability .

Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives arise, and how are they resolved?

  • Methodological Answer : Discrepancies often stem from dynamic effects (e.g., rotamers in solution). Variable-temperature NMR (VT-NMR) or NOESY confirms conformational flexibility. X-ray crystallography (CCDC deposition) provides definitive structural validation. For example, a 2018 study resolved conflicting NOE signals via single-crystal analysis .

Q. What green chemistry approaches reduce waste in large-scale synthesis of this compound?

  • Methodological Answer : Solvent-free mechanochemical synthesis (ball-milling) with silica-supported catalysts reduces E-factor by 40%. Alternatively, biphasic systems (water/CPME) enable catalyst recycling. Life-cycle assessment (LCA) metrics compare energy use across routes .

Data Contradiction Analysis

Q. Why do different synthetic routes report varying yields for this compound?

  • Methodological Answer : Yield disparities arise from competing pathways (e.g., over-reduction to 3-methylpyrrolidine). Kinetic studies (in situ IR monitoring) reveal that NaBH₄ addition rate controls selectivity. Impurities in starting materials (e.g., 3-methylpyrrolidin-3-one purity <95%) also affect outcomes .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry lead optimization?

  • Methodological Answer : The hydroxymethyl group serves as a versatile handle for prodrug design. For example, esterification with NSAIDs (e.g., ibuprofen) enhances solubility. In vitro ADMET assays (Caco-2 permeability, microsomal stability) prioritize candidates with balanced lipophilicity (clogP ~2.5) .

Q. What role does this compound play in chiral ligand design for catalysis?

  • Methodological Answer : Its rigid pyrrolidine scaffold stabilizes transition metals in asymmetric hydrogenation. For instance, Pd complexes with (R)-3-Methylpyrrolidin-3-yl)methanol ligands achieve 95% ee in allylic alkylation. XAS studies confirm ligand-metal electronic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.